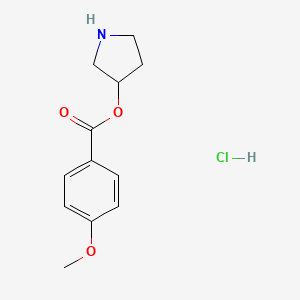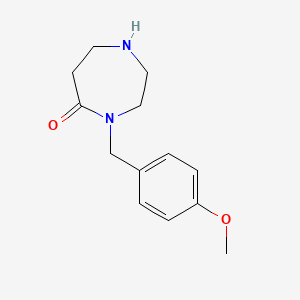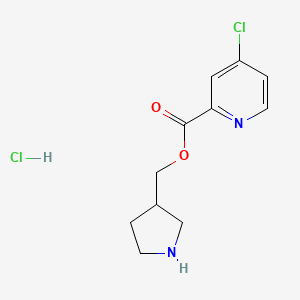
1-(3-Aminopropyl)azetidin-3-OL
Übersicht
Beschreibung
1-(3-Aminopropyl)azetidin-3-OL, also known as AZD-9164, is a novel, small-molecule. It has a molecular formula of C6H14N2O and an average mass of 130.188 Da .
Synthesis Analysis
The synthetic chemistry of azetidine constitutes an important yet undeveloped research area . A protocol for the diastereoselective synthesis of 2,3-disubstituted 1-arylazetidines via NaBH4 promoted reduction of C-3 functionalized azetidin-2-ones has been developed .Molecular Structure Analysis
The InChI code for 1-(3-Aminopropyl)azetidin-3-OL is 1S/C3H7NO/c5-3-1-4-2-3/h3-5H,1-2H2 .Chemical Reactions Analysis
Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry. They also possess important prospects in other settings such as catalytic processes including Henry, Suzuki, Sonogashira, and Michael additions .Wissenschaftliche Forschungsanwendungen
1. Polymerization and Structural Analysis
1-(3-Aminopropyl)azetidin-3-OL, also known as N-(3-aminopropyl)azetidine, demonstrates significant polymerization properties. When polymerized using cationic initiators, it forms a polymer containing varying proportions of amino functions, including tertiary, secondary, and primary groups. This polymerization process and the resulting polymer structure have been studied using techniques like 1H-NMR spectroscopy (Schacht & Goethals, 1974).
2. Synthesis of Industrially Important Intermediates
1-Benzylazetidin-3-ol, a derivative of 1-(3-Aminopropyl)azetidin-3-OL, is used as a starting material in the commercial synthesis of azetidin-3-ol hydrochloride. The optimized process for its synthesis is economically advantageous and involves low-cost, commercially available materials (Reddy et al., 2011).
3. Reactivity and Synthesis of Novel Compounds
The reactivity of azetidine derivatives, including those related to 1-(3-Aminopropyl)azetidin-3-OL, has been explored for the synthesis of novel compounds. For instance, the reactivity of N-(omega-haloalkyl)-beta-lactams towards lithium aluminium hydride has been evaluated, leading to the synthesis of various novel azetidine derivatives (D’hooghe, Dekeukeleire, & de Kimpe, 2008).
4. Role in Enzymatic Synthesis of Polyamines
1-(3-Aminopropyl)azetidin-3-OL has been involved in the enzymatic synthesis of polyamines. These polyamines, synthesized from 3-amino-propan-1-ol as a starting material, have potential applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).
5. Synthesis of Iminosugars and Other Compounds
Azetidine derivatives, including 1-(3-Aminopropyl)azetidin-3-OL, have been used in the synthesis of various compounds like polyhydroxylated azetidine iminosugars, demonstrating significant inhibitory activity against certain enzymes (Lawande et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Azetidines are considered remarkable for their aptness as amino acid surrogates along with their potential in peptidomimetic and nucleic acid chemistry. They also represent an important class of strained compounds making them excellent candidates for ring-opening and expansion reactions . This suggests potential future directions for the development and application of 1-(3-Aminopropyl)azetidin-3-OL.
Eigenschaften
IUPAC Name |
1-(3-aminopropyl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c7-2-1-3-8-4-6(9)5-8/h6,9H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDISGIJYNRYEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)azetidin-3-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






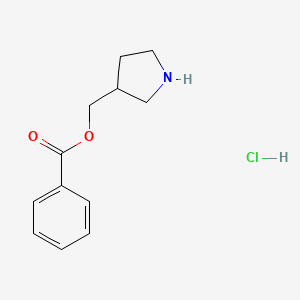
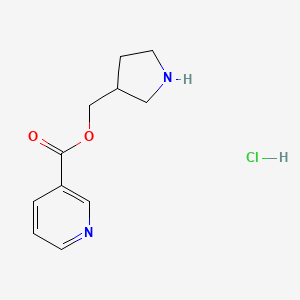

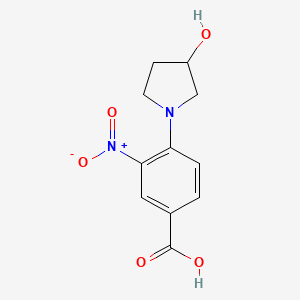
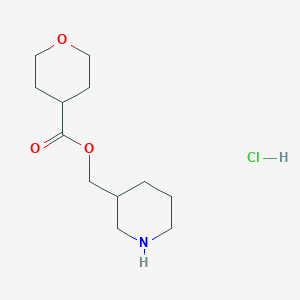

![4-[(2-Hydroxy-1,1-dimethylethyl)amino]-3-nitrobenzoic acid](/img/structure/B1394769.png)
![4-{2-[4-(Sec-butyl)-2-chlorophenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1394772.png)
